Velpatasvir-A12
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Overview
Description
Velpatasvir-A12 is a direct-acting antiviral compound used in the treatment of chronic Hepatitis C Virus (HCV) infections. It is a non-structural protein 5A (NS5A) inhibitor that prevents viral replication by inhibiting the NS5A protein, which plays a crucial role in the replication and assembly of the virus . This compound is commonly used in combination with sofosbuvir, another direct-acting antiviral, to achieve a sustained virologic response (SVR) in patients with HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Velpatasvir-A12 involves multiple steps, including nucleophilic substitution and coupling reactions. The preparation of intermediates and the final compound requires specific reagents and conditions. For example, one method involves the use of ammonium acetate, toluene, and 2-methoxy-ethanol under specific temperature and time conditions . Another method involves the use of hydrogen chloride, dichloromethane, and 1,4-dioxane . The final coupling reaction is carried out in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of key intermediates, followed by their conversion to the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Velpatasvir-A12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ammonium acetate, hydrogen chloride, and various organic solvents such as toluene and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates that are subsequently converted to the final compound. These intermediates play a crucial role in the overall synthesis process .
Scientific Research Applications
Velpatasvir-A12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of NS5A inhibitors.
Biology: Investigated for its role in inhibiting the replication and assembly of HCV.
Medicine: Used in combination with sofosbuvir for the treatment of chronic HCV infections, leading to high SVR rates and improved patient outcomes
Industry: Employed in the development of antiviral therapies and the production of pharmaceutical formulations.
Mechanism of Action
Velpatasvir-A12 exerts its antiviral effects by inhibiting the NS5A protein, a non-enzymatic viral protein essential for HCV replication and assembly . By binding to NS5A, this compound prevents the protein from performing its functions, thereby inhibiting viral replication and reducing the viral load in infected patients . The combination of this compound with sofosbuvir enhances its efficacy by targeting multiple stages of the viral life cycle .
Comparison with Similar Compounds
Velpatasvir-A12 is compared with other NS5A inhibitors such as ledipasvir and daclatasvir. While all these compounds inhibit the NS5A protein, this compound has a higher barrier to resistance and is effective against all six major genotypes of HCV . This makes it a more potent and reliable option for the treatment of chronic HCV infections .
Similar Compounds
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for the treatment of HCV genotype 1 infections.
Daclatasvir: Another NS5A inhibitor used in combination with other antivirals for the treatment of HCV infections.
This compound’s pan-genotypic activity and high barrier to resistance make it a unique and valuable compound in the treatment of HCV .
Properties
Molecular Formula |
C49H56N8O8 |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,11,14(19),15,17-octaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C49H56N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13,15,19-22,26-28,38-39,41-42H,12,14,16-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61) |
InChI Key |
OHJHAUPUKPBXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)CCC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
Origin of Product |
United States |
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